molecular formula C7H17NO B13205549 1-Aminoheptan-3-ol

1-Aminoheptan-3-ol

Cat. No.: B13205549
M. Wt: 131.22 g/mol
InChI Key: GXMSOADYSNPWRB-UHFFFAOYSA-N
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Description

1-Aminoheptan-3-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitroheptane, which can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 1-heptene with hydroxylamine, followed by reduction with lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitroheptane. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminoheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of heptanone or heptanal.

    Reduction: Formation of heptanamine.

    Substitution: Formation of various substituted heptane derivatives.

Scientific Research Applications

1-Aminoheptan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Aminoheptan-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence cellular pathways and biochemical processes, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

1-Aminoheptan-3-ol can be compared with other similar compounds, such as:

    1-Aminohexan-3-ol: Similar structure but with one less carbon atom.

    1-Aminooctan-3-ol: Similar structure but with one more carbon atom.

    3-Aminoheptan-1-ol: The position of the amino and hydroxyl groups is reversed.

Uniqueness: this compound is unique due to its specific chain length and the position of the functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-aminoheptan-3-ol

InChI

InChI=1S/C7H17NO/c1-2-3-4-7(9)5-6-8/h7,9H,2-6,8H2,1H3

InChI Key

GXMSOADYSNPWRB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCN)O

Origin of Product

United States

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